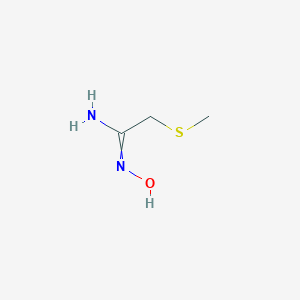
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Furthermore, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been found to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and is widely used as a reference compound in various assays. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antitumor, and antimicrobial activities of this compound. Additionally, the use of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems could be investigated to improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then cyclized with concentrated hydrochloric acid to form the final product. Other methods include the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2-imidazolidinone or 1,3-dimethylbarbituric acid.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antipyretic, and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antitumor and antimicrobial activities, which could be useful in the development of novel drugs for cancer and infectious diseases.
Propiedades
Número CAS |
199587-26-3 |
|---|---|
Nombre del producto |
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol |
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-3-5-9(15-2)6-4-8/h3-7,12H,1-2H3 |
Clave InChI |
PJTMFHVAWXJKCF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
SMILES canónico |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
Sinónimos |
2,4-DIHYDRO-5-(4-METHOXYPHENYL)-2-METHYL-3H-PYRAZOL-3-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



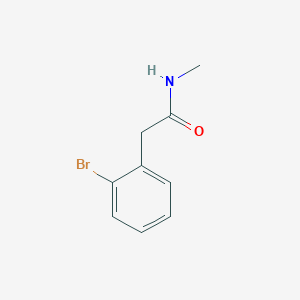
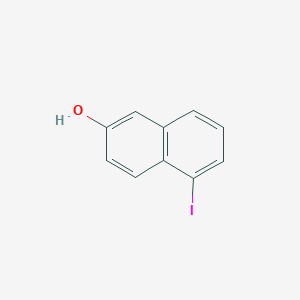


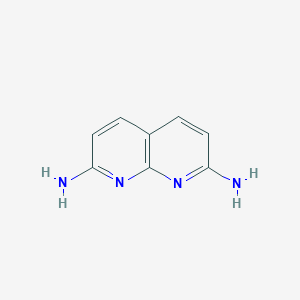
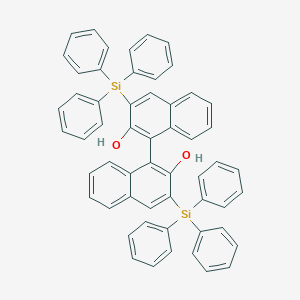
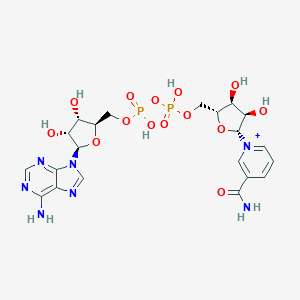

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
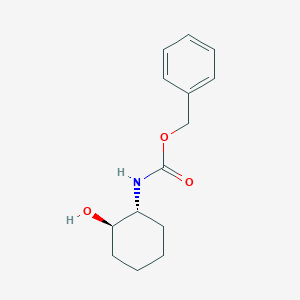
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
